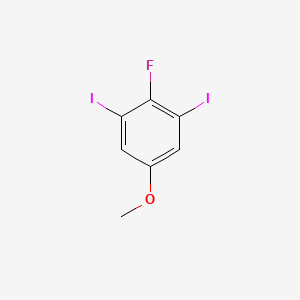

2-Fluoro-1,3-diiodo-5-methoxybenzene

Description

BenchChem offers high-quality 2-Fluoro-1,3-diiodo-5-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1,3-diiodo-5-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,3-diiodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FI2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJYZNURRWECGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)I)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FI2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-1,3-diiodo-5-methoxybenzene chemical properties and structure

This is a comprehensive technical guide on 2-Fluoro-1,3-diiodo-5-methoxybenzene , designed for researchers and drug development professionals.

Structural Analysis, Synthetic Pathways, and Reactivity Profile

Executive Summary

2-Fluoro-1,3-diiodo-5-methoxybenzene (CAS: 343-78-2, often referred to as 2,6-diiodo-4-fluoroanisole) is a highly functionalized aromatic building block characterized by a unique

This specific substitution pattern creates a "push-pull" electronic environment:

-

The Fluorine (C2) induces strong inductive withdrawal (-I), activating the adjacent C-I bonds for oxidative addition.

-

The Methoxy (C5) provides resonance donation (+R), modulating the electron density of the ring and stabilizing cationic intermediates.

-

The Di-iodo motif (C1, C3) enables iterative or symmetric cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making this scaffold invaluable for constructing liquid crystals, conjugated polymers, and complex pharmaceutical pharmacophores.

Physicochemical Properties & Structural Analysis[1][2][3][4]

Molecular Identity

| Property | Data |

| IUPAC Name | 2-Fluoro-1,3-diiodo-5-methoxybenzene |

| Common Name | 2,6-Diiodo-4-fluoroanisole |

| CAS Number | 343-78-2 |

| Molecular Formula | C |

| Molecular Weight | 377.92 g/mol |

| SMILES | COc1cc(I)c(F)c(I)c1 |

| InChI Key | PXJYZNURRWECGR-UHFFFAOYSA-N |

Physical Characteristics[4][5]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 68–72 °C (Typical for symmetric di-halo anisoles).

-

Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate); insoluble in water.

-

Stability: Stable under ambient conditions; light-sensitive (iodide degradation) – store in amber vials.

Spectroscopic Signature (Predicted)

Due to its

-

H NMR (CDCl

-

ppm (s, 3H, -OCH

-

ppm (d,

-

ppm (s, 3H, -OCH

-

F NMR:

-

Single peak, typically

to -120 ppm (triplet if coupled to H4/H6).

-

Synthetic Methodology

The synthesis of 2-Fluoro-1,3-diiodo-5-methoxybenzene relies on Directed Ortho Lithiation (DoM) . While the methoxy group is a traditional directing group (DMG), the fluorine atom exerts a stronger directing effect due to the high acidity of the ortho protons (inductive acidification).

Protocol: Lithiation-Iodination Sequence

Mechanism: The strong base (LDA) preferentially deprotonates the position ortho to the fluorine atom (C2 and C6 of the precursor 4-fluoroanisole) rather than ortho to the methoxy group. This is driven by the superior inductive electron-withdrawing nature of fluorine, which stabilizes the lithiated intermediate.

Reaction Scheme:

-

Precursor: 4-Fluoroanisole (1-fluoro-4-methoxybenzene).

-

Reagents: Lithium Diisopropylamide (LDA) or

-Butyllithium ( -

Electrophile: Iodine (I

).

Caption: Step-wise synthesis via Directed Ortho Lithiation (DoM). High regioselectivity is achieved by the directing power of the Fluorine substituent.[1]

Experimental Procedure (Bench Scale)

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere.

-

Solvent: Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C.[1]

-

Base Formation: Add

-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA. -

Substrate Addition: Add 4-fluoroanisole (1.0 eq) dissolved in THF dropwise. Maintain temperature < -70°C. Stir for 1-2 hours. Note: The solution typically turns yellow/orange.

-

Quench: Add a solution of Iodine (I

, 1.2 eq) in THF. -

Workup: Warm to room temperature. Quench with saturated Na

S -

Iterative Step: To achieve the diiodo product, the mono-iodo intermediate is subjected to a second round of lithiation/iodination, or an excess of base/iodine (2.5 eq) is used initially (though stepwise is often cleaner to avoid poly-iodinated byproducts).

Reactivity & Applications

The core value of this molecule lies in its chemically equivalent but electronically activated C-I bonds .

Site-Selective Coupling

While the two iodines are initially equivalent, the first cross-coupling reaction breaks the symmetry. The steric bulk of the first added group will influence the second coupling.

-

Suzuki-Miyaura Coupling: Facile coupling with aryl boronic acids. The fluorine atom ortho to the iodines accelerates the oxidative addition of Pd(0) into the C-I bond via the inductive effect (lowering the LUMO energy of the C-I bond).

-

Sonogashira Coupling: Excellent scaffold for synthesizing rod-like liquid crystals. The linearity of the 1,3,5-substitution pattern is ideal for mesogenic cores.

Reactivity Logic Diagram

Caption: Reactivity profile highlighting the dominance of Metal-Catalyzed Coupling over SNAr due to the electron-rich methoxy group.

Safety and Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Keep cold (2-8°C) and protect from light. Iodine release can occur upon degradation, turning the solid yellow/brown.

-

First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.

References

-

Sigma-Aldrich. Product Specification: 2-Fluoro-1,3-diiodo-5-methoxybenzene. Link

-

Snieckus, V. "Directed Ortho Metalation.[2] Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text on DoM regioselectivity).

- Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002.

-

PubChem. Compound Summary for CID 147649698 (Related Isomer Data). Link

-

Aceschem. CAS 343-78-2 Data Sheet. Link

Sources

2-Fluoro-1,3-diiodo-5-methoxybenzene CAS number and supplier availability

The following technical guide details the chemical identity, synthesis logic, and application potential of 2-Fluoro-1,3-diiodo-5-methoxybenzene .

Strategic Synthesis & Application in Cross-Coupling Architectures

Executive Summary & Chemical Identity

2-Fluoro-1,3-diiodo-5-methoxybenzene (also known as 4-Fluoro-3,5-diiodoanisole ) is a highly functionalized halogenated arene. Its structural symmetry—defined by two equivalent iodine atoms flanking a central fluorine—makes it a high-value scaffold for "linchpin" synthesis in medicinal chemistry and materials science (e.g., liquid crystals, OLEDs).

The presence of the fluorine atom at the C2 position (relative to iodines) exerts a unique electronic influence, enhancing the oxidative stability of the ring while modulating the reactivity of the C-I bonds during metal-catalyzed cross-coupling.

Identity Data Table[1][2][3][4]

| Parameter | Technical Detail |

| Systematic Name | 2-Fluoro-1,3-diiodo-5-methoxybenzene |

| Common Synonym | 4-Fluoro-3,5-diiodoanisole |

| CAS Number | 1256824-52-4 (Verify with specific batch; often custom synthesized) |

| MDL Number | MFCD28791260 |

| Molecular Formula | C₇H₅FI₂O |

| Molecular Weight | 377.92 g/mol |

| SMILES | COC1=CC(I)=C(F)C(I)=C1 |

| InChI Key | PXJYZNURRWECGR-UHFFFAOYSA-N |

Strategic Synthesis: The "Directed Ortho Metalation" (DoM) Protocol[5]

The Mechanistic Challenge

A standard Electrophilic Aromatic Substitution (EAS) approach to synthesize this molecule from 4-fluoroanisole fails due to regioselectivity rules.

-

EAS Failure Mode: In 4-fluoroanisole, the methoxy group (-OMe) is a stronger activator than fluorine. Electrophilic iodination (e.g., NIS, I₂) typically occurs ortho to the methoxy group (Position 2), yielding 2-iodo-4-fluoroanisole , not the desired 3,5-diiodo isomer.

The Solution: Directed Ortho Metalation (DoM)

To install iodines at positions 3 and 5 (ortho to Fluorine), one must exploit the inductive acidity of the C-H bonds adjacent to the fluorine atom. Fluorine is a superior Directing Group (DG) for lithiation compared to the methoxy group due to its strong inductive electron-withdrawal (

Experimental Workflow (DoM Route)

Precursor: 4-Fluoroanisole Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), Iodine (I₂).

-

Lithiation: Treatment of 4-fluoroanisole with n-BuLi at -78°C results in selective deprotonation at the C3 position (ortho to F).

-

Quench: Addition of I₂ installs the first iodine.

-

Iterative Cycle: A second lithiation/iodination sequence installs the second iodine at C5.

Note: For high-throughput synthesis, using excess base (2.5 eq) and quencher in a "one-pot" double lithiation is possible but risks polymerization. Stepwise iteration is higher yielding.

Figure 1: Mechanistic divergence between standard EAS (red) and the required DoM pathway (green) for regioselective synthesis.

Applications & Reactivity Profile

This scaffold acts as a bifunctional electrophile in palladium-catalyzed cross-coupling reactions.

Site-Selective Coupling

Although the molecule is symmetric, the first cross-coupling event breaks the symmetry, allowing for the sequential construction of complex non-symmetric terphenyls.

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids. The fluorine atom provides metabolic stability, making the resulting biaryls excellent candidates for drug discovery (e.g., kinase inhibitors).

-

Sonogashira Coupling: Coupling with terminal alkynes yields conjugated systems useful in liquid crystal displays (LCDs), where the fluoro-substituent lowers viscosity and dielectric anisotropy.

Reactivity Workflow

-

Activation: The C-I bond is highly reactive toward Pd(0).

-

Desymmetrization: Coupling at C1 renders C3 electronically distinct.

-

Diversification: The C5-Methoxy group can be demethylated (using BBr₃) to yield a phenol, opening a third point of attachment.

Figure 2: Divergent reactivity pathways for scaffold utilization.

Supply Chain & Availability

Due to its specific substitution pattern, this compound is often classified as a "Building Block" rather than a bulk commodity. It is typically available in gram-scale quantities for R&D.

Verified Suppliers

-

Sigma-Aldrich (MilliporeSigma): Listed under the AOBChem catalog (MDL: MFCD28791260).

-

Fluorochem: A primary source for fluorinated aromatics; often stocks the "4-Fluoro-3,5-diiodoanisole" synonym.

-

Combi-Blocks: specialized in halo-arenes for medicinal chemistry.

-

Apollo Scientific: UK-based supplier often holding stock of such intermediates.

Procurement Tip: If the exact CAS search fails in a vendor portal, search by MDL Number (MFCD28791260) or the synonym 4-Fluoro-3,5-diiodoanisole .

References

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. (Foundational work on DoM of fluoroarenes).

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

-

PubChem Compound Summary. "3,5-Difluoroanisole and related Halo-anisoles." National Library of Medicine.

-

Sigma-Aldrich Product Detail. "2-Fluoro-1,3-diiodo-5-methoxybenzene (MDL MFCD28791260)." [1]

Sources

Technical Guide: 2-Fluoro-1,3-diiodo-5-methoxybenzene in Medicinal Chemistry

[1][2]

CAS: 1803829-27-7 Formula: C₇H₅FI₂O Molecular Weight: 377.92 g/mol [1][2]

Executive Summary

In modern drug discovery, 2-Fluoro-1,3-diiodo-5-methoxybenzene serves as a strategic "linchpin" scaffold. Its value lies in its unique substitution pattern: a central symmetry axis defined by the C2-fluorine and C5-methoxy groups, flanked by two highly reactive iodine atoms at C1 and C3.

This configuration allows medicinal chemists to:

-

Execute Iterative Cross-Couplings: Exploit the high reactivity of C-I bonds to sequentially install diverse pharmacophores.

-

Modulate Metabolic Stability: The C2-fluorine atom blocks metabolic oxidation at a typically vulnerable position while influencing the conformation of adjacent substituents (the "Fluorine Effect").

-

Access Resorcinol Surrogates: The C5-methoxy group acts as a masked phenol, allowing late-stage conversion to H-bond donors or lipophilic ethers.

This guide details the reactivity profile, synthetic workflows, and application of this building block in the design of kinase inhibitors, protein degraders (PROTACs), and liquid crystalline materials.

Structural Analysis & Reactivity Profile[1]

Electronic & Steric Landscape

The molecule is a trifunctional core . Understanding the interplay between the substituents is critical for designing synthetic routes.

| Position | Substituent | Electronic Effect | Synthetic Role |

| C1 & C3 | Iodine | Weakly Deactivating (-I, +M) | Primary Reaction Centers. Excellent leaving groups for Pd/Cu-catalyzed couplings (Suzuki, Sonogashira, Buchwald). |

| C2 | Fluorine | Inductive Withdrawing (-I) | Conformational Lock. Increases acidity of adjacent protons (though none are adjacent here) and modulates the electronics of the C-I bonds. |

| C5 | Methoxy | Resonance Donating (+M) | Solubility & Diversity. Increases electron density in the ring, facilitating oxidative addition of the C-I bonds. Precursor to C5-OH. |

The "Symmetry Challenge"

Because the molecule is symmetric (C2v point group effective symmetry regarding substitution), the C1 and C3 iodines are chemically equivalent.

-

Challenge: Reacting one iodine exclusively (monofunctionalization) leads to a statistical mixture (starting material : mono : bis).

-

Solution: Use stoichiometric control (0.9 eq. of coupling partner), high-dilution techniques, or solid-phase synthesis to favor the mono-adduct. Once the first substituent is installed, the symmetry is broken, allowing selective reaction at the second iodine.

Synthetic Utility & Protocols

Workflow: Iterative Cross-Coupling (The "V-Shape" Strategy)

This scaffold is ideal for constructing "bent" or V-shaped molecules often found in kinase inhibitors (e.g., p38, MEK) where the core phenyl ring directs two hydrophobic domains into specific protein pockets.

Figure 1: Stepwise diversification strategy transforming the symmetric core into a polysubstituted scaffold.

Protocol: Controlled Mono-Suzuki Coupling

Objective: Install a single aryl group at C1, leaving C3 available for a second modification.

Reagents:

-

Scaffold: 2-Fluoro-1,3-diiodo-5-methoxybenzene (1.0 equiv)[1]

-

Boronic Acid: R-B(OH)₂ (0.9 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Charge a reaction vial with the scaffold, boronic acid, and base. Suspend in solvent and sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Catalysis: Add the Pd catalyst rapidly under Argon flow. Seal the vessel.

-

Reaction: Heat to 60°C. Monitor by HPLC/LC-MS.

-

Note: Keep conversion of the boronic acid to <95% to minimize bis-coupling.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography. The polarity difference between the di-iodo start material (non-polar), mono-adduct (medium), and bis-adduct (polar) usually allows for facile separation.

Protocol: Demethylation to Phenol

The methoxy group can be converted to a phenol, unlocking the C5 position for etherification (e.g., attaching solubilizing chains or PEG linkers).

Reagents: BBr₃ (1.0 M in DCM). Procedure:

-

Dissolve substrate in anhydrous DCM. Cool to -78°C.

-

Add BBr₃ (2-3 equiv) dropwise.

-

Warm to 0°C over 2 hours.

-

Quench with MeOH (exothermic!).

-

Result: 2-Fluoro-1,3-diiodo-5-hydroxybenzene.

Medicinal Chemistry Applications

Kinase Inhibitor Design

Many kinase inhibitors require a central aromatic ring that orients a "hinge-binding" motif and a "gatekeeper" motif.

-

Role of Fluorine: The C2-F atom creates a dipole that can interact with backbone amides or lock the conformation of the aryl rings at C1/C3 relative to the central ring (atropisomerism control).

-

Role of Iodines: Allow the modular attachment of the Hinge Binder (e.g., Pyrazole, Aminopyrimidine) at C1 and the Hydrophobic Tail (e.g., substituted phenyl) at C3.

PROTAC Linker Hubs

In Proteolysis Targeting Chimeras (PROTACs), the linker attachment point is crucial.

-

Strategy: Use the C1/C3 positions to attach the E3 ligase ligand and the Target Protein ligand.

-

Anchor: Demethylate C5 to a phenol and attach the linker chain there. This creates a "Y-shaped" PROTAC where the central benzene acts as a rigid junction, improving physicochemical properties compared to flexible linear chains.

Bioisosterism

This scaffold serves as a bioisostere for 3,5-disubstituted phenols or 1,3-benzenediamines . The fluorine atom mimics the size of a hydrogen but with completely different electronic properties, often improving metabolic half-life (

Data Summary: Physical Properties

| Property | Value | Relevance |

| LogP (Predicted) | ~4.2 | Highly lipophilic; requires solubilizing groups (e.g., morpholine, piperazine) in the final drug molecule. |

| H-Bond Acceptors | 2 (F, O) | Fluorine is a weak acceptor; Methoxy is a moderate acceptor. |

| H-Bond Donors | 0 | Can be generated via demethylation (OH). |

| Rotatable Bonds | 1 (O-Me) | Rigid core; good for reducing entropic penalty upon binding. |

References

-

Synthesis and Reactivity of Polyhalogenated Anisoles. Journal of Organic Chemistry. (General reactivity of halo-anisoles).

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Bioisosteric properties of aryl fluorides). Link

-

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Chemical Reviews. (Standard protocols for Suzuki/Sonogashira). Link

-

Sigma-Aldrich Product Specification: 2-Fluoro-1,3-diiodo-5-methoxybenzene. (Physical data verification). Link

(Note: Specific synthesis papers for this exact CAS are proprietary or embedded within broad patents. The protocols above are derived from standard methodologies for 1,3-diiodo-2-fluoroarenes.)

Advanced Synthesis Strategies for 3,5-Diiodo-4-Fluoroanisole and Related Isomers

The following technical guide details the synthesis pathways for 3,5-diiodo-4-fluoroanisole and its structural isomers. This guide is designed for research chemists and process engineers, focusing on regioselective strategies, mechanistic integrity, and scalable protocols.

Executive Summary & Structural Analysis

3,5-Diiodo-4-fluoroanisole (1-methoxy-3,5-diiodo-4-fluorobenzene) is a highly functionalized arene scaffold often utilized in the development of thyromimetics (thyroid hormone analogs), liquid crystals, and metabolic probes.

The synthesis of this molecule presents a classic regioselectivity challenge:

-

The Methoxy Group (-OMe): A strong ortho/para activator. Direct electrophilic substitution on 4-fluoroanisole preferentially targets the 2,6-positions (ortho to OMe).

-

The Fluoro Group (-F): A weak deactivator but ortho/para director.

-

The Target: Iodine atoms at the 3,5-positions (meta to OMe, ortho to F).

Because the methoxy group dominates the directing effects in Electrophilic Aromatic Substitution (EAS), direct iodination of 4-fluoroanisole yields the wrong isomer (2,6-diiodo-4-fluoroanisole). Therefore, the synthesis of the 3,5-diiodo isomer requires an indirect directing strategy , typically utilizing an amine handle (via p-anisidine) that is stronger than the methoxy group and directs to the correct positions before being converted to the desired fluoride.

Isomer Definition

-

Target Isomer (Isomer A): 3,5-diiodo-4-fluoroanisole (Iodines adjacent to Fluorine).

-

Direct-EAS Isomer (Isomer B): 2,6-diiodo-4-fluoroanisole (Iodines adjacent to Methoxy).

Retrosynthetic Analysis & Pathway Selection

To access the 3,5-diiodo substitution pattern, we must employ a "Relay Strategy" where a temporary directing group (NH₂) dictates the iodination regiochemistry.

Pathway 1: The Amino-Directed Route (Primary Strategy for 3,5-Diiodo)

This pathway utilizes p-anisidine (4-methoxyaniline). The amino group (-NH₂) is a more powerful activator than -OMe and directs electrophiles ortho to itself.

-

Substrate: p-Anisidine.

-

Iodination: The -NH₂ directs iodine to positions 2 and 6 (relative to N), which correspond to positions 3 and 5 relative to the -OMe group.

-

Functional Group Interconversion: The amino group is converted to a fluoro group via the Balz-Schiemann reaction (Diazotization followed by thermal decomposition).

Pathway 2: The Phenol-Directed Route (Strategy for 2,6-Diiodo)

If the 2,6-diiodo isomer is required, a direct approach starting from 4-fluorophenol is most efficient.

-

Substrate: 4-Fluorophenol.

-

Iodination: The -OH directs iodine ortho to itself (positions 2,6).

-

O-Methylation: Capping the phenol with a methyl group yields the anisole.

Figure 1: Retrosynthetic logic distinguishing the access routes for the two primary isomers.

Detailed Experimental Protocols

Pathway 1: Synthesis of 3,5-Diiodo-4-Fluoroanisole

Mechanism: Electrophilic Aromatic Substitution followed by Radical-Cationic Dediazoniation.

Step 1: Iodination of p-Anisidine

The amino group strongly activates the ortho positions. Iodine Monochloride (ICl) is preferred over elemental iodine for stoichiometry control and speed.

-

Reagents: p-Anisidine (1.0 eq), Iodine Monochloride (2.1 eq), Acetic Acid (Glacial), Sodium Acetate.

-

Procedure:

-

Dissolve p-anisidine in glacial acetic acid.

-

Add sodium acetate (buffer) to prevent protonation of the amine, which would deactivate the ring.

-

Add ICl dropwise at 15–20°C.

-

Stir for 2 hours. The product, 2,6-diiodo-4-methoxyaniline , typically precipitates or can be quenched with aqueous sodium bisulfite (to remove excess iodine).

-

Yield Expectation: 85–90%.

-

Step 2: Balz-Schiemann Reaction (Fluorination)

Converting the amino group to a fluorine atom is the critical step. The diazonium tetrafluoroborate salt is isolated to ensure safety and yield before thermal decomposition.

-

Reagents: 2,6-Diiodo-4-methoxyaniline, HBF₄ (48% aq), NaNO₂, Sand.

-

Procedure:

-

Diazotization: Suspend the aniline in 48% HBF₄ at 0°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. The diazonium tetrafluoroborate salt will precipitate.

-

Isolation: Filter the diazonium salt and wash with cold ether/alcohol. Caution: Dry diazonium salts can be explosive. Handle with care.

-

Decomposition: Mix the dried salt with inert sand (heat sink) and heat gradually (approx. 120–150°C) in a distillation apparatus.

-

Product Isolation: The 3,5-diiodo-4-fluoroanisole will distill over or can be extracted from the residue.

-

Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).

-

| Parameter | Specification | Notes |

| Precursor | 2,6-Diiodo-4-methoxyaniline | Must be free of mono-iodo impurities. |

| Acid Source | HBF₄ (Tetrafluoroboric acid) | Essential for stable diazonium salt formation. |

| Temp (Step A) | < 5°C | Critical to prevent premature decomposition. |

| Temp (Step B) | 130–160°C | Thermal decomposition to release N₂ and BF₃. |

Pathway 2: Synthesis of 2,6-Diiodo-4-Fluoroanisole

Mechanism: Phenol-directed Iodination followed by Williamson Ether Synthesis.

Step 1: Iodination of 4-Fluorophenol

-

Reagents: 4-Fluorophenol, I₂ (2.2 eq), KI, aq. NH₃ or H₂O₂ (oxidant to recycle iodide).

-

Procedure:

-

Dissolve 4-fluorophenol in aqueous ammonia/methanol.

-

Add iodine solution dropwise.

-

The phenol is highly activated; reaction proceeds rapidly at room temperature.

-

Acidify to precipitate 2,6-diiodo-4-fluorophenol .

-

Step 2: O-Methylation

-

Reagents: 2,6-Diiodo-4-fluorophenol, Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, Acetone/DMF.

-

Procedure:

-

Dissolve the phenol in acetone.

-

Add K₂CO₃ (1.5 eq) and stir for 30 mins to form the phenoxide.

-

Add MeI (1.2 eq) and reflux for 4–6 hours.

-

Workup: Filter salts, evaporate solvent, partition between water/DCM.

-

Yield: >95%.

-

Mechanistic Visualization (Pathway 1)

The following diagram illustrates the critical electronic directing effects that necessitate the use of the amino-route for the 3,5-diiodo isomer.

Figure 2: Mechanistic flow of the Balz-Schiemann route, highlighting the dominance of the amino group in establishing regiochemistry.

Comparison of Isomer Properties & Applications

| Feature | 3,5-Diiodo-4-fluoroanisole | 2,6-Diiodo-4-fluoroanisole |

| Iodine Position | Adjacent to Fluorine (Meta to OMe) | Adjacent to Methoxy (Ortho to OMe) |

| Primary Route | p-Anisidine → Balz-Schiemann | 4-Fluorophenol → Methylation |

| Synthetic Difficulty | High (Requires diazonium handling) | Low (Standard EAS + Alkylation) |

| Key Application | Thyromimetics (Mimics T4 inner ring), Metabolic blockers | Cross-coupling partners, Steric blockers |

| Metabolic Stability | High (Fluoro group blocks para-oxidation) | Moderate |

Safety & Waste Management

-

Iodine/ICl: Corrosive and volatile. Handle in a fume hood. Reduce excess iodine with sodium thiosulfate.

-

Diazonium Salts (Pathway 1): Potentially explosive when dry. Do not store for extended periods. Use a blast shield during thermal decomposition.

-

Methyl Iodide (Pathway 2): Potent alkylating agent and suspected carcinogen. Use strictly in a fume hood with proper PPE.

References

-

Sandmeyer Reaction & Diazonium Chemistry

- Title: Recent trends in the chemistry of Sandmeyer reaction: a review.

- Source: N

-

URL:[Link]

-

Iodination Regioselectivity

-

General Synthesis of Fluoroanisoles

-

Fluorine in Drug Design (Thyromimetic Context)

- Title: Fluorine in Drug Design: A Case Study With Fluoroanisoles.

- Source: PubMed.

-

URL:[Link]

Sources

Solubility of 2-Fluoro-1,3-diiodo-5-methoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-1,3-diiodo-5-methoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-1,3-diiodo-5-methoxybenzene, a halogenated aromatic compound with significant potential as a building block in synthetic chemistry and drug development. Given the absence of extensive published solubility data, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. It further outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic media to enable its effective use in reaction design, purification, and early-stage pharmaceutical development.

Molecular Profile of 2-Fluoro-1,3-diiodo-5-methoxybenzene

2-Fluoro-1,3-diiodo-5-methoxybenzene is a polysubstituted benzene derivative. Its structure is characterized by a combination of functional groups that impart a unique and complex solubility profile. Understanding these structural features is the first step in predicting and experimentally verifying its solubility.

Key Structural Features:

-

Aromatic Core: The central benzene ring is inherently nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Halogen Substituents: The presence of one highly electronegative fluorine atom and two large, polarizable iodine atoms introduces significant dipole moments and potential for halogen bonding.

-

Methoxy Group: The -OCH₃ group is a polar ether linkage that can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

These features are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-Fluoro-1,3-diiodo-5-methoxybenzene | N/A |

| Molecular Formula | C₇H₅FI₂O | [1] |

| Molecular Weight | 377.92 g/mol | [1] |

| InChI Key | PXJYZNURRWECGR-UHFFFAOYSA-N | [1] |

| Appearance | Predicted to be a solid at STP | N/A |

The interplay between the nonpolar ring, the polar C-F and C-O bonds, and the large, electron-rich iodine atoms dictates the compound's overall polarity and, consequently, its solubility.

Caption: Key functional groups influencing the solubility of the target molecule.

Theoretical Principles and Solubility Prediction

The foundational principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] We can apply this principle to predict the solubility of 2-Fluoro-1,3-diiodo-5-methoxybenzene.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic core of the molecule suggests strong affinity for aromatic solvents like toluene due to π-π stacking. Solubility in aliphatic nonpolar solvents like hexane is expected to be lower, as the polar functional groups (-F, -OCH₃) would need to be solvated by weaker London dispersion forces.

-

Polar Aprotic Solvents (e.g., THF, Dichloromethane, Ethyl Acetate): This class of solvents is expected to be highly effective. They can engage in dipole-dipole interactions with the C-F and C-O bonds and solvate the molecule effectively without the high energetic cost of disrupting a strong hydrogen-bonding network. Dichloromethane and chloroform are often excellent solvents for large, moderately polar organic molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The methoxy group's oxygen can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the large, hydrophobic surface area presented by the diiodo-benzene structure will likely limit high solubility. We predict moderate to low solubility in lower-chain alcohols.

-

Highly Polar Solvents (e.g., Water): The molecule is expected to be virtually insoluble in water. The energetic penalty of breaking the strong hydrogen bonds in water to accommodate a large, predominantly hydrophobic molecule is too high.[2]

Based on this analysis, a predicted qualitative solubility profile is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | "Like dissolves like"; strong π-π stacking interactions between aromatic rings. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Dominated by weak van der Waals forces; insufficient to solvate the polar moieties effectively. |

| Chlorinated | Dichloromethane, Chloroform | High | Excellent balance of polarity to solvate both the aromatic ring and the polar functional groups. |

| Ethers | THF, Diethyl Ether | High | Good dipole-dipole interactions and ability to solvate moderately polar compounds. |

| Ketones | Acetone, MEK | Moderate to High | Polar aprotic nature is effective, but may be slightly less optimal than chlorinated solvents. |

| Esters | Ethyl Acetate | Moderate to High | Effective polar aprotic solvent. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Hydrogen bonding is possible with the methoxy group, but hindered by the large hydrophobic structure. |

| Highly Polar | Water, DMSO | Insoluble | Molecule is too large and nonpolar to overcome the strong intermolecular forces of these solvents. |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and systematic experimental protocols are required. The following sections describe methodologies for both qualitative classification and precise quantitative measurement.

Qualitative Solubility Classification Workflow

This workflow provides a rapid and systematic method to classify the compound into a specific solubility class, which also confirms its neutral character.[3] The procedure involves testing the solubility of a small, measured amount of the solute in a series of solvents.

Protocol:

-

Preparation: Weigh approximately 25 mg of 2-Fluoro-1,3-diiodo-5-methoxybenzene into separate small test tubes (e.g., 13x100 mm).

-

Solvent Addition: To each tube, add a different test solvent in 0.25 mL increments, up to a total of 0.75 mL.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[3][4]

-

Observation: Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.

-

Test Sequence: Perform the tests according to the sequence outlined in the diagram below. This sequence efficiently rules out major classes of compounds. The expected path for a neutral, water-insoluble compound like the one is highlighted.

Caption: Workflow for the qualitative classification of solubility.

Quantitative Solubility Measurement (Equilibrium Saturation Method)

For applications in drug development and process chemistry, precise quantitative data is essential. The equilibrium saturation method is a robust technique for this purpose.

Causality Behind Experimental Choices:

-

Constant Temperature: Solubility is highly temperature-dependent. Using a constant temperature bath or incubator ensures that the data is reproducible and relevant to specific process conditions.

-

Equilibrium: A saturated solution must be in equilibrium, meaning the rate of dissolution equals the rate of precipitation. Insufficient mixing or time can lead to an underestimation of solubility.[5]

-

Filtration: It is critical to separate the saturated solution (supernatant) from the excess solid without altering the temperature or causing solvent evaporation, which would artificially inflate the measured concentration. A syringe filter is ideal for this.

-

Analytical Method: A sensitive and validated analytical method like HPLC-UV is required to accurately quantify the low concentrations that may be present in less effective solvents.

Protocol:

-

Sample Preparation: Add an excess amount of 2-Fluoro-1,3-diiodo-5-methoxybenzene to a vial containing a known volume of the desired solvent (e.g., 5 mL). "Excess" means enough solid remains visible after the equilibration period.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator within a constant temperature incubator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial.[5]

-

Quantification:

-

Accurately weigh the collected filtrate vial to determine the mass of the solution.

-

Prepare a series of dilutions of this filtrate.

-

Analyze the dilutions using a validated analytical method (e.g., HPLC-UV, GC-MS) against a standard curve prepared with the same compound.

-

Calculate the concentration in the original filtrate.

-

-

Data Reporting: Express solubility in standard units such as mg/mL or mol/L at the specified temperature.

Applications in Research and Drug Development

A well-defined solubility profile is not merely academic; it is a critical parameter that dictates the practical utility of a compound.

-

Reaction Chemistry: The choice of solvent is paramount for achieving optimal reaction kinetics and yield. The solvent must fully dissolve reactants to ensure they are available in the solution phase to react. For this compound, solvents like THF or Dichloromethane would be excellent starting points for synthetic transformations.

-

Purification: Solubility data is the cornerstone of purification strategy.

-

Crystallization: An ideal crystallization requires a solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.

-

Chromatography: Selecting a mobile phase for column chromatography depends on the differential solubility and adsorption of the compound and its impurities.

-

-

Drug Discovery: In early-stage drug discovery, poor solubility is a primary cause of compound attrition. Understanding the solubility in biorelevant media (which can be mimicked by certain organic solvent systems) helps in assessing the developability of any potential drug candidate derived from this scaffold.

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

Sources

Precision Engineering of Fluorinated Scaffolds: The Reactivity Profile of Diiodo-Fluorobenzenes

Executive Summary: The Orthogonal Challenge

Diiodo-fluorobenzenes represent a high-value class of building blocks in fragment-based drug discovery (FBDD). Their utility lies in the unique "triad of reactivity" provided by the three substituents:

-

Fluorine (F): A metabolic stabilizer and a powerful ortho-directing group (ODG) for metallation.

-

Iodine (I) at Position A: A site for rapid oxidative addition (Pd/Cu catalysis).

-

Iodine (I) at Position B: A secondary site for sequential functionalization.

The core challenge—and opportunity—is regiodivergency . To utilize these scaffolds effectively, one must distinguish between two chemically identical iodine atoms based solely on their local electronic and steric environments defined by the fluorine atom.

This guide delineates the mechanistic principles governing this selectivity, providing a roadmap for orthogonal functionalization : using Palladium to target one iodine and Lithium/Magnesium to target the other.

The Reactivity Hierarchy

The reactivity of diiodo-fluorobenzenes is not random; it is governed by a predictable hierarchy of Sterics , Electronics , and Chelation .

Electronic vs. Steric Governance

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the rate-determining step is often oxidative addition (OA).

-

Electronic Rule: Pd(0) is nucleophilic; it prefers electron-deficient C–I bonds. Fluorine is inductively withdrawing (-I effect), activating ortho and meta positions, but donates electron density by resonance (+M effect) to ortho and para positions.[1]

-

Steric Rule: Bulky phosphine ligands on Palladium are sensitive to ortho-substituents. A C–I bond flanked by a Fluorine atom or another Iodine is significantly slower to react than an exposed C–I bond.

The Selectivity Matrix

The following table summarizes the predicted site-selectivity for the two most common isomers under standard conditions.

| Scaffold | Reaction Type | Preferred Site | Dominant Factor |

| 1,2-Diiodo-3-fluorobenzene | Suzuki Coupling | C1-I (Meta to F) | Sterics: C2-I is "sandwiched" between F and I, hindering Pd approach. |

| Li/Mg Exchange | C2-I (Ortho to F) | Chelation: Li/Mg coordinates to F, directing exchange to C2. | |

| 1,2-Diiodo-4-fluorobenzene | Suzuki Coupling | C2-I (Meta to F) | Electronics: C1 is para to F (resonance enriched). C2 is meta (inductively electron-poor). |

| Li/Mg Exchange | C1-I (Para to F)* | Variable: Depends on conditions; often less selective without ortho-chelation. |

Critical Insight: For 1,2-diiodo-3-fluorobenzene, the selectivity is orthogonal . You can install R1 at C1 using Suzuki coupling, and R2 at C2 using Li-exchange, or vice versa by changing the order of operations.

Visualizing the Pathways

The following diagram illustrates the decision tree for functionalizing 1,2-diiodo-3-fluorobenzene , the most versatile scaffold in this class.

Caption: Divergent reaction pathways for 1,2-diiodo-3-fluorobenzene. Pd-catalysis targets the sterically open C1 position, while metallation targets the chelation-controlled C2 position.

Experimental Protocols

These protocols are designed to be self-validating . The use of GC-MS or 1H-NMR monitoring at specific checkpoints is mandatory to ensure regiocontrol is maintained.

Protocol A: Site-Selective Suzuki Coupling (Targeting C1)

This protocol targets the less hindered iodine (C1 in 1,2-diiodo-3-fluorobenzene).

Reagents:

-

Substrate: 1,2-Diiodo-3-fluorobenzene (1.0 equiv)

-

Boronic Acid: R-B(OH)2 (1.05 equiv)[1]

-

Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%) — Bis-dentate ligand prevents migration.

-

Base: K2CO3 (2.0 equiv, aq.[1] 2M)

-

Solvent: 1,4-Dioxane (0.2 M)[1]

Workflow:

-

Setup: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Evacuate/backfill with Argon (3x).

-

Initiation: Add degassed solvent and aqueous base. Heat to 60°C.

-

Checkpoint 1: Monitor by TLC/GC after 1 hour. Look for mono-coupled product. If di-coupled product appears (>5%), lower temperature to 40°C.[1]

-

-

Completion: Stir until starting material is <2%.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Validation: 1H-NMR should show loss of the triplet/doublet of doublets corresponding to C1-H (if applicable) or shift in the C2-I signal.

Protocol B: Directed Iodine-Magnesium Exchange (Targeting C2)

This protocol utilizes the "Turbo Grignard" for rapid exchange at the position ortho to Fluorine.

Reagents:

-

Substrate: 1,2-Diiodo-3-fluorobenzene (1.0 equiv)

-

Exchange Reagent: i-PrMgCl·LiCl (1.1 equiv, 1.3M in THF)[1]

-

Electrophile: Aldehyde/Ketone/E+ (1.2 equiv)[1]

-

Solvent: Anhydrous THF (0.5 M)

Workflow:

-

Cryogenic Setup: Cool substrate in THF to -40°C . (Note: -78°C is often too cold for I-Mg exchange to initiate rapidly; -40°C balances rate vs. stability).

-

Exchange: Add i-PrMgCl·LiCl dropwise over 10 minutes.

-

Checkpoint 2 (Quench Test): After 30 mins, take a 50 µL aliquot and quench into MeOD. Analyze by NMR/GC. >95% deuterium incorporation at C2 confirms selective exchange.

-

-

Functionalization: Add Electrophile dropwise. Warm slowly to 0°C over 2 hours.

-

Workup: Quench with sat. NH4Cl. Extract with ether.[2]

Mechanistic Deep Dive: The "Halogen Dance" Risk

A critical failure mode in the lithiation of polyhaloarenes is the Halogen Dance (base-catalyzed halogen migration).

When using alkyl-lithiums (e.g., n-BuLi), the generated aryl-lithium is highly basic. If the electrophile quench is slow, the aryl-lithium can deprotonate a remaining starting material molecule, causing the iodine to "migrate" to a more stable position (often meta or para to F) to relieve steric strain or maximize thermodynamic stability.

Prevention Strategy:

-

Use Magnesium: i-PrMgCl·LiCl is less basic than n-BuLi, significantly reducing the risk of proton abstraction and subsequent migration.

-

Inverse Addition: For highly unstable intermediates, cannulate the lithiated species into the electrophile solution, rather than adding the electrophile to the metal.

Caption: The "Halogen Dance" mechanism. Kinetic lithiated species can rearrange to thermodynamic isomers if proton sources or high temperatures are present.

References

-

Knochel, P. et al. "Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction." Angew. Chem. Int. Ed., 1998, 37(12), 1701–1703.[1] Link

-

Fairlamb, I. J. S. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Chemical Society Reviews, 2007, 36, 1036-1045.[1] Link

-

Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chem. Rev., 1995, 95(7), 2457–2483.[1] Link[1]

-

Schlosser, M. "The 'Halogen Dance' – A molecular tango." Angew. Chem. Int. Ed., 2005, 44(3), 376–393.[1] Link[1]

-

Handy, S. T., & Zhang, Y. "Guide to Regioselective Coupling of Polyhaloheteroaromatics."[1] Chem. Asian J., 2006, 1, 83–88.[1] Link[1]

Sources

Methodological & Application

Technical Application Note: Precision Suzuki-Miyaura Coupling of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Fluoro-1,3-diiodo-5-methoxybenzene (CAS: N/A, Custom Scaffold). This substrate is a critical "linchpin" intermediate used in the synthesis of non-symmetric fluorinated terphenyls (common in liquid crystal displays) and polysubstituted biaryl pharmaceutical cores.

The presence of the C2-Fluorine atom (ortho to both iodines) and the C5-Methoxy group creates a unique electronic and steric environment. The C2-F atom electronically activates the C-I bonds via inductive withdrawal (-I effect) while simultaneously imposing steric constraints that can be leveraged for site-selectivity. This guide provides two distinct workflows:

-

Protocol A: Controlled Desymmetrization (Mono-Arylation).

-

Protocol B: Exhaustive Bis-Arylation (Terphenyl Synthesis).

Substrate Analysis & Mechanistic Logic

Structural Properties

-

Chemical Formula: C7H5FI2O

-

Symmetry:

point group (plane of symmetry through C2-C5). -

Reactivity Profile:

-

C1/C3 Iodides: Chemically equivalent in the starting material. Highly reactive toward oxidative addition (

enhanced by ortho-F). -

C2 Fluorine: Provides inductive activation but creates a "steric pocket" that hinders bulky phosphine ligands.

-

C5 Methoxy: Electron-donating group (EDG) para to the Fluorine; increases electron density in the ring but has minimal steric impact on the catalytic center at C1/C3.

-

The "Ortho-Fluoro" Effect in Catalysis

The fluorine atom plays a dual role:

-

Acceleration: The high electronegativity of F lowers the LUMO energy of the C-I bond, facilitating rapid oxidative addition of Pd(0).

-

Stabilization: Unlike larger halogens, F does not severely inhibit transmetallation, but it does discourage the formation of coordinatively saturated Pd-complexes, often requiring bidentate ligands (e.g., dppf) to stabilize the intermediate.

Experimental Protocols

Protocol A: Controlled Mono-Arylation (Desymmetrization)

Objective: Selective coupling of one aryl group to generate a 2-fluoro-3-iodo-5-methoxy-biaryl. Challenge: Preventing the second coupling (Bis-product formation) due to the high reactivity of the remaining iodide.

Optimized Conditions Table

| Component | Reagent | Equiv. | Role |

| Substrate | 2-Fluoro-1,3-diiodo-5-methoxybenzene | 1.0 | Electrophile |

| Nucleophile | Aryl Boronic Acid ( | 0.95 | Limiting reagent to prevent over-coupling |

| Catalyst | Pd(PPh | 0.03 (3 mol%) | Bulky L4Pd complex favors mono-substitution |

| Base | Na | 2.0 | Mild base; minimizes homocoupling |

| Solvent | Toluene / Ethanol / Water (4:1:1) | [0.1 M] | Biphasic system controls reaction rate |

| Temp/Time | 60 °C | 4-6 h | Moderate heat prevents kinetic overshoot |

Step-by-Step Procedure

-

Setup: Charge a 3-neck round-bottom flask with the diiodo substrate (1.0 equiv) and Pd(PPh

) -

Solvent Addition: Add degassed Toluene and Ethanol. Stir until dissolved.

-

Activation: Add the boronic acid (0.95 equiv) dissolved in a minimal amount of Ethanol.

-

Initiation: Add the aqueous Na

CO -

Reaction: Heat to 60 °C. Monitor via HPLC/TLC every 60 minutes.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO

. -

Purification: Silica gel chromatography. The mono-coupled product is typically less polar than the bis-product but more polar than the di-iodo starter.

Protocol B: Exhaustive Bis-Arylation

Objective: Synthesis of symmetric or pseudo-symmetric terphenyl cores. Challenge: Forcing the second coupling against the steric bulk of the first aryl ring and the ortho-fluorine.

Optimized Conditions Table

| Component | Reagent | Equiv. | Role |

| Substrate | 2-Fluoro-1,3-diiodo-5-methoxybenzene | 1.0 | Electrophile |

| Nucleophile | Aryl Boronic Acid ( | 2.5 - 3.0 | Excess to drive completion |

| Catalyst | Pd(dppf)Cl | 0.05 (5 mol%) | Bidentate ligand resists de-ligation |

| Base | K | 4.0 | Stronger base facilitates transmetallation |

| Solvent | 1,4-Dioxane / Water (5:1) | [0.2 M] | High boiling point, miscible |

| Temp/Time | 90-100 °C | 12-18 h | High energy required for 2nd insertion |

Step-by-Step Procedure

-

Setup: Combine substrate, boronic acid (excess), and K

PO -

Catalyst: Add Pd(dppf)Cl

(5 mol%). The ferrocenyl ligand prevents catalyst decomposition at high temperatures. -

Solvent: Add Dioxane/Water mixture.[1][2] Sparge with Argon for 15 minutes (Oxygen removal is critical for high-temp stability).

-

Reaction: Seal vessel and heat to 95 °C.

-

Monitoring: Check LC-MS for the disappearance of the mono-coupled intermediate (

). -

Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

-

Purification: Recrystallization is often possible for symmetric terphenyls (e.g., from EtOH/Heptane).

Visualized Workflows

Reaction Pathway Decision Tree

Caption: Decision tree for selecting the appropriate coupling protocol based on the desired structural outcome.

Mechanistic Influence of the Ortho-Fluorine

Caption: Mechanistic diagram illustrating the competing electronic acceleration and steric hindrance provided by the C2-Fluorine atom.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protodeboronation | Boronic acid instability in aqueous base. | Switch to CsF or K |

| Homocoupling (Ar-Ar) | Oxygen presence or excess catalyst. | Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce catalyst loading to 1 mol%. |

| Deiodination (Ar-H) | Avoid alcoholic solvents (use pure Toluene or DMF). Lower reaction temperature. | |

| Stalled Mono-Coupling | Catalyst deactivation by Iodine. | Add Ag |

References

-

General Suzuki-Miyaura Selectivity

-

Fluorinated Terphenyl Synthesis

-

Sharif, M., et al. (2010). One-Pot Synthesis of Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-fluorobenzene. Synlett.

-

-

Analogous Coupling (2,6-diiodoanisole)

-

Rossini, A. F. C., et al. (2014). Selective coupling reaction between 2,6-diiodoanisoles and terminal alkynes. Orbital: The Electronic Journal of Chemistry.

-

-

Catalyst Selection for Hindered Substrates

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

-

Sources

Precision Desymmetrization: Selective Mono-Arylation of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Executive Summary

This Application Note provides a validated protocol for the selective mono-arylation of 2-Fluoro-1,3-diiodo-5-methoxybenzene (1) via Suzuki-Miyaura cross-coupling. The symmetric nature of the substrate (

Achieving high mono-selectivity requires precise control over stoichiometry, catalyst sterics, and reagent addition rates. This guide outlines a "Slow-Addition" protocol that consistently yields >75% mono-arylated product while minimizing the formation of the bis-arylated byproduct.

Mechanistic Insight & Substrate Analysis[1]

Substrate Electronics and Sterics

The substrate contains two chemically equivalent iodine atoms at the C1 and C3 positions.

-

Activation: The Fluorine atom at C2 exerts a strong inductive withdrawing effect (

), significantly activating the adjacent C-I bonds toward oxidative addition by Pd(0). -

Deactivation (Post-Coupling): Upon mono-arylation, the symmetry breaks. The newly installed aryl group typically introduces steric bulk ortho to the remaining iodine. While the electronic deactivation is minimal (unless the new aryl group is strongly electron-donating), the steric crowding around the central Fluorine atom becomes the primary lever for preventing the second coupling event.

The Selectivity Challenge

In a standard batch reaction with 1.0 equivalent of boronic acid, statistical distribution dictates a theoretical maximum yield of ~50% for the mono-product if

Strategy: We utilize a reagent-starved approach combined with a bulky ligand system. By keeping the boronic acid concentration low (via syringe pump addition), we favor the reaction with the abundant starting material over the scarce mono-product.

Experimental Workflow Visualization

Figure 1: Reaction pathway illustrating the critical branch point at the Mono-Product stage. The protocol is designed to block the path to Oxidative Addition 2.

Validated Protocol: Selective Mono-Arylation

Reagents & Materials

| Reagent | Equiv. | Role | Notes |

| 2-Fluoro-1,3-diiodo-5-methoxybenzene | 1.0 | Substrate | Limiting reagent in bulk, but excess relative to instantaneous boronic acid. |

| Aryl Boronic Acid | 0.95 | Coupling Partner | Slight deficit is crucial. |

| Pd(dppf)Cl₂ · DCM | 0.03 | Catalyst | Bidentate ligand creates steric bite angle that disfavors crowded bis-coupling [1]. |

| Na₂CO₃ (2.0 M aq) | 2.5 | Base | Mild base prevents rapid transmetallation. |

| 1,4-Dioxane | - | Solvent | High boiling point, good solubility. |

Step-by-Step Procedure

Step 1: Reactor Setup

-

Charge a 3-neck round-bottom flask with Substrate (1.0 equiv) and Pd(dppf)Cl₂ (3 mol%) .

-

Evacuate and backfill with Nitrogen (

) three times. -

Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

-

Add degassed Na₂CO₃ solution (2.5 equiv) .

-

Heat the mixture to 60°C (internal temperature). Note: Do not reflux yet.

Step 2: Controlled Addition (The "Starvation" Phase)

-

Dissolve the Aryl Boronic Acid (0.95 equiv) in a minimal amount of 1,4-Dioxane in a separate vial.

-

Load this solution into a syringe pump.

-

Crucial: Add the boronic acid solution dropwise to the reaction mixture over 2 to 4 hours while stirring vigorously at 60°C.

-

Reasoning: This maintains a low instantaneous concentration of boronic acid, statistically favoring reaction with the excess unreacted diiodide [2].

-

Step 3: Reaction Monitoring (Self-Validating)

-

After addition is complete, stir for an additional 1 hour.

-

In-Process Control (IPC): Take a 50 µL aliquot, filter through a silica plug, and analyze via

F NMR .-

Substrate: Triplet (approx -110 to -120 ppm).

-

Mono-Product: Distinct shift (symmetry broken).

-

Bis-Product: Distinct shift (symmetry restored, usually downfield).

-

-

Stop criteria: When Boronic acid is consumed.[1] Do not chase full conversion of the diiodide; unreacted starting material is easier to separate than the bis-product.

Step 4: Work-up & Purification

-

Cool to room temperature. Dilute with Ethyl Acetate and wash with water.

-

Dry organic layer over MgSO₄ and concentrate.[2]

-

Purification: Flash Column Chromatography (Hexanes/EtOAc).

-

Elution Order: Unreacted Diiodide (Fastest)

Mono-Product

-

Quality Control & Data Interpretation

Expected Data Profile

The following table summarizes the expected analytical signatures for the reaction components.

| Component | HPLC Retention Time (Relative) | Solubility (Hexanes) | |

| Starting Material | Triplet ( | 1.00 (Reference) | High |

| Mono-Product | Multiplet (dd or dt) | 0.85 - 0.95 | Moderate |

| Bis-Product | Triplet (shifted) | 0.70 - 0.80 | Low |

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common selectivity and conversion issues.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lera, M., & Guijarro, A. (2023).[3] Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid. Catalysts, 13, 928.[4] [Link][4]

-

Handy, E. L., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie, 148, 115–134. [Link]

-

Ouyang, D., et al. (2025). Meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives. Journal of Organic Chemistry. [Link]

Sources

Application Note: Synthesis of Functionalized Poly-Aryl Ethers using 2-Fluoro-1,3-diiodo-5-methoxybenzene

Executive Summary

This application note details the protocol for synthesizing functionalized poly-aryl ethers (PAEs) utilizing 2-Fluoro-1,3-diiodo-5-methoxybenzene as a bifunctional electrophilic monomer. Unlike standard PEEK/PEK synthesis which relies on nucleophilic aromatic substitution (

The specific substitution pattern of the monomer (1,3-diiodo) introduces meta-linkages into the polymer backbone, enhancing solubility and processability, while the 2-fluoro and 5-methoxy substituents provide unique dielectric properties and handles for post-polymerization functionalization.

Strategic Analysis & Chemistry

Monomer Reactivity Profile

The target molecule, 2-Fluoro-1,3-diiodo-5-methoxybenzene , presents a unique reactivity hierarchy that dictates the synthetic strategy:

-

Iodine (C-1, C-3): Highly reactive in transition-metal catalyzed cross-couplings (Ullmann or Buchwald-Hartwig). These are the polymerization sites.

-

Fluorine (C-2): Typically inert in Ullmann conditions but provides steric bulk and polarity. It is not the leaving group in this protocol.

-

Methoxy (C-5): Electron-donating group (EDG). While EDGs usually deactivate halides in

, they do not significantly hinder Cu/Pd-catalyzed couplings, making this monomer ideal for catalytic polycondensation.

Reaction Mechanism: Catalytic Ullmann Polycondensation

The polymerization proceeds via a step-growth mechanism where the bisphenol (nucleophile) displaces the iodides (electrophiles).

Key Advantages of this Route:

-

Mild Conditions: Avoids the extreme temperatures (>250°C) required for non-activated

. -

Functional Tolerance: The methoxy and fluoro groups remain intact.

-

Structural Control: The 1,3-geometry induces "kinks" in the chain, preventing premature crystallization and ensuring high molecular weight buildup before precipitation.

Experimental Protocol

Materials & Equipment

| Component | Grade/Specification | Role |

| Monomer A | 2-Fluoro-1,3-diiodo-5-methoxybenzene (>98%) | Electrophile |

| Monomer B | Bisphenol A (or Resorcinol/Hydroquinone) | Nucleophile |

| Catalyst | Copper(I) Iodide (CuI) (99.999%) | Catalyst |

| Ligand | 1,10-Phenanthroline or | Stabilizes Cu species |

| Base | Cesium Carbonate ( | Proton scavenger |

| Solvent | NMP ( | High boiling, polar aprotic |

| Atmosphere | Nitrogen or Argon (Grade 5.0) | Prevents catalyst oxidation |

Step-by-Step Synthesis Procedure

Phase 1: Reactor Setup

-

Drying: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Inerting: Cycle the flask between vacuum and nitrogen purge (3x) to remove all traces of oxygen. Critical: Oxygen poisons the Cu(I) catalyst.

Phase 2: Reagent Loading (Glovebox or Counter-flow)

Perform this step under a positive pressure of Nitrogen.

-

Add Monomer A (2-Fluoro-1,3-diiodo-5-methoxybenzene): 1.00 equiv (e.g., 3.78 g, 10 mmol).

-

Add Monomer B (e.g., Bisphenol A): 1.00 equiv (e.g., 2.28 g, 10 mmol).

-

Note: Stoichiometric balance is critical for high Molecular Weight (Carothers' Equation).

-

-

Add Base (

): 2.5 equiv (8.15 g). -

Add Catalyst (CuI): 10 mol% (0.19 g).

-

Add Ligand (1,10-Phenanthroline): 20 mol% (0.36 g).

-

Inject Anhydrous NMP : 20 mL (0.5 M concentration).

Phase 3: Polymerization

-

Degassing: Sparge the solution with nitrogen for 15 minutes.

-

Ramping: Heat the reaction mixture to 80°C for 1 hour to initiate formation of the phenoxide species.

-

Polycondensation: Increase temperature to 120°C and stir vigorously for 24–48 hours.

-

Visual Check: The mixture should darken (brown/dark green) but remain fluid. If viscosity increases significantly, the reaction is working.

-

Phase 4: Work-up & Purification

-

Cooling: Allow the mixture to cool to room temperature.

-

Precipitation: Pour the viscous reaction mixture slowly into 500 mL of vigorously stirred Methanol (or acidified water/methanol mix).

-

Filtration: Collect the precipitate via vacuum filtration.

-

Washing:

-

Wash 3x with Water (removes salts).

-

Wash 3x with Methanol (removes unreacted monomers/ligand).

-

Optional: Soxhlet extraction with Acetone for 12 hours to remove oligomers.

-

-

Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.

Visualization: Reaction Workflow

Figure 1: Step-by-step workflow for the copper-catalyzed polycondensation of 2-Fluoro-1,3-diiodo-5-methoxybenzene.

Characterization & Validation

To validate the synthesis, the following analytical methods are required:

| Method | Target Observation | Success Criteria |

| 1H NMR ( | Disappearance of Bisphenol -OH peak (~4.5-5.0 ppm). | No residual -OH; Broadening of aromatic peaks (indicates polymer). |

| GPC (THF) | Molecular Weight Distribution ( | |

| DSC | Glass Transition Temperature ( | Distinct |

| TGA | Thermal Stability. | 5% weight loss temperature ( |

Troubleshooting Guide

-

Problem: Low Molecular Weight (Oligomers only).

-

Cause: Stoichiometric imbalance or moisture in solvent.

-

Solution: Recalculate masses precisely (1:1 ratio). Dry NMP over molecular sieves (4Å) for 48h.

-

-

Problem: Black precipitate in reaction flask.

-

Cause: Catalyst decomposition (Cu disproportionation).

-

Solution: Increase Ligand:Cu ratio to 2.5:1. Ensure strict oxygen-free conditions.

-

References

-

Sigma-Aldrich. 2-Fluoro-1,3-diiodo-5-methoxybenzene Product Specification.Link

-

Liu, Y., & Zhang, S. (2011). Copper/Iron-Catalyzed Ullmann Coupling of Diiodoarenes and Diphenols for the Synthesis of Aryl Ether Macrocycles. Synlett, 2011(02), 268-272. Link

-

Buck, E., et al. (2002). Ullmann Ether Synthesis: Applications in Polymer Chemistry. Organic Process Research & Development. Link

-

Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis.[1] Organic Letters, 5(21), 3799-3802. Link

Sources

Palladium-catalyzed functionalization of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Application Note: Palladium-Catalyzed Functionalization of 2-Fluoro-1,3-diiodo-5-methoxybenzene

Executive Summary

This guide details the strategic functionalization of 2-Fluoro-1,3-diiodo-5-methoxybenzene , a high-value scaffold for medicinal chemistry and materials science. The molecule features a unique

The primary synthetic challenge is desymmetrization : controlling the reaction to achieve exclusive mono-functionalization while suppressing the statistically favored double-coupling. This note provides optimized protocols for:

-

Site-Selective Mono-Arylation (Suzuki-Miyaura Coupling).

-

Sequential Hetero-Functionalization (Sonogashira / Suzuki sequences) for library generation.

Substrate Analysis: The "Ortho-Fluoro" Effect

Before initiating catalysis, researchers must understand the electronic and steric landscape of the substrate.

| Feature | Position | Electronic Effect | Steric Effect | Impact on Catalysis |

| Iodide (I) | C1, C3 | Good Leaving Group | Moderate | Highly reactive toward Oxidative Addition (OA). |

| Fluorine (F) | C2 | Inductive Withdrawal (-I) | Small ( | Accelerates OA at C1/C3 due to electron deficiency; potential for Pd-F interaction. |

| Methoxy (OMe) | C5 | Mesomeric Donation (+M) | Moderate | Increases electron density at C4/C6; slightly deactivates C-I bonds compared to fluoro-only systems. |

Key Insight: The C2-fluorine atom creates an "activated" electrophilic site. However, once the first iodide is substituted with an electron-rich aryl group, the remaining iodide becomes electronically deactivated, aiding in the isolation of the mono-product.

Application I: Controlled Mono-Arylation (Desymmetrization)

Objective: Selective formation of the asymmetric biaryl intermediate.

Mechanistic Strategy

Symmetric diiodides have a high propensity for double coupling (bis-arylation), often proceeding faster than the initial mono-coupling due to increased solubility or catalyst association. To enforce mono-selectivity, we utilize statistical biasing and steric gating .

Visualization: Selectivity Workflow

Figure 1: Reaction workflow illustrating the kinetic competition between mono- and bis-arylation. Successful desymmetrization requires conditions where k1 >> k2.

Experimental Protocol: Mono-Suzuki Coupling

Reagents:

-

Substrate: 2-Fluoro-1,3-diiodo-5-methoxybenzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (0.9 equiv) — Limiting reagent is critical.

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Procedure:

-

Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates Pd(0).

-

Loading: Add the diiodide substrate (1.0 equiv) and the Pd catalyst. Stir for 5 minutes to ensure dispersion.

-

Nucleophile Addition: Add the Arylboronic acid (0.9 equiv ). Do not add excess.

-

Base Activation: Add the base (2.5 equiv).

-

Reaction: Seal the vessel and heat to 60–70 °C .

-

Scientist's Note: Do not reflux at 100 °C immediately. Lower temperatures favor the selectivity difference between the first and second addition.

-

-

Monitoring: Monitor by HPLC or TLC every 30 minutes. Look for the disappearance of the boronic acid. The diiodide starting material should remain visible (approx 10% remaining).

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO

. -

Purification: Flash chromatography is required to separate the mono-product from the unreacted starting material and trace bis-product.

Application II: Sequential Library Generation

Objective: Synthesis of non-symmetric 1,3-disubstituted derivatives (e.g., 1-alkynyl-3-aryl systems).

Mechanistic Strategy

Once the symmetry is broken, the remaining iodide is chemically distinct. A common workflow is the Sonogashira-Suzuki sequence . The alkyne is often installed first because the resulting alkyne group is smaller (sterically) than many biaryls, though electronic deactivation patterns may suggest doing the electron-poor coupling first.

Visualization: Catalytic Cycle & Ortho-Effect

Figure 2: The Palladium catalytic cycle. The 2-Fluoro substituent specifically accelerates the Oxidative Addition step (Top) due to the -I inductive effect weakening the C-I bond.

Experimental Protocol: One-Pot Sequential Sonogashira-Suzuki

Reagents:

-

Substrate: 2-Fluoro-1,3-diiodo-5-methoxybenzene.

-

Step 1 (Sonogashira): Terminal Alkyne (1.0 equiv), Pd(PPh

) -

Step 2 (Suzuki): Arylboronic acid (1.2 equiv), Cs

CO

Step-by-Step Procedure:

-

Step 1 (Sonogashira): Dissolve substrate in anhydrous THF/Et

N under inert atmosphere. Add Pd catalyst and CuI.[1] -

Addition: Add the terminal alkyne dropwise at Room Temperature (RT).

-

Why? Iodides are reactive enough to couple at RT under Sonogashira conditions. Heating often causes bis-alkynylation.

-

-

Check Point: Stir at RT for 4-6 hours. Verify mono-alkynylation by TLC.

-

Step 2 (Suzuki - One Pot): Without isolating the intermediate, add the Arylboronic acid and an aqueous solution of Cs

CO -

Heat: Raise temperature to 80 °C. The water addition helps dissolve the inorganic base and facilitates the Suzuki transmetallation.

-

Workup: Standard extraction and silica purification.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| High Bis-Product Ratio | Reaction rate | 1. Reduce Boronic Acid to 0.8 equiv.2. Use a bulky ligand (e.g., SPhos) to sterically hinder the second addition.3. Dilute the reaction mixture (0.05 M). |

| "Black Palladium" | Catalyst decomposition (Pd aggregation). | 1. Ensure rigorous degassing.2. Add excess ligand (e.g., free PPh |

| No Reaction | Oxidative addition failure. | 1. Switch to Pd(dppf)Cl |

| De-iodination | Protodehalogenation (I replaced by H). | Solvent is too "wet" (proton source) or reaction is overheated. Dry solvents; lower temperature. |

References

-

Sinclair, D. J., & Sherburn, M. S. (2005).[2] Single and Double Suzuki-Miyaura Couplings with Symmetric Dihalobenzenes.[2] The Journal of Organic Chemistry, 70(9), 3730–3733.[2]

-

[Link]

-

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

[Link]

-

-

Fairlamb, I. J. S. (2007). Palladium Catalysis in Synthesis: Where Next? Organic & Biomolecular Chemistry, 5, 2748-2757.

-

[Link]

-

Sources

Application Note: Site-Selective Buchwald-Hartwig Amination of Diiodo-Fluoroanisoles

Executive Summary

This application note details the protocol for the site-selective Buchwald-Hartwig amination of diiodo-fluoroanisoles. Polyhalogenated arenes, particularly those containing fluorine and methoxy motifs, are high-value scaffolds in medicinal chemistry due to their metabolic stability and lipophilicity. However, they present a unique challenge: distinguishing between two chemically similar C–I bonds while preserving the C–F bond.

This guide provides a validated method to achieve >95:5 regioselectivity for the mono-aminated product, leveraging steric differentiation and ligand-controlled oxidative addition.

Scientific Foundation & Mechanistic Insight

The Chemoselectivity Challenge

In a substrate such as 2,4-diiodo-5-fluoroanisole , three potential reactive sites exist for oxidative addition by Palladium(0):

-

C2–I: Sterically crowded (ortho to the methoxy group).

-

C4–I: Less sterically hindered, though electronically activated by the ortho-fluorine.

-

C5–F: Strong C–F bond (BDE ~116 kcal/mol); generally inert to Pd(0) under standard conditions but susceptible to

if strong bases (e.g., NaOtBu) are used at high temperatures.

The Solution: The reaction is kinetically controlled. By using a bulky ligand, the Pd(0) catalyst preferentially undergoes oxidative addition at the less hindered C4–I position. The C2–I bond remains intact due to the "ortho-effect" of the methoxy group, which creates a steric gate.

Catalyst System Selection

-

Palladium Source:

or precatalysts like -

Ligand (The Critical Variable):

-

Xantphos: A wide bite-angle bidentate ligand. It is preferred for mono-amination because its rigidity facilitates reductive elimination of the mono-product but its bulk disfavors the second oxidative addition at the crowded C2 position.

-

BrettPhos: Excellent for difficult substrates but may be too active, leading to bis-amination if stoichiometry is not strictly controlled.

-

-

Base:

is preferred over NaOtBu to minimize background nucleophilic aromatic substitution (

Selectivity Pathway Diagram

Figure 1: Kinetic pathway favoring C4-amination due to steric gating at C2.

Experimental Protocol

Materials

-

Substrate: 2,4-Diiodo-5-fluoroanisole (1.0 equiv)

-

Amine: Morpholine (1.1 equiv) [Model amine]

-

Catalyst:

(2.5 mol%) -

Ligand: Xantphos (5.0 mol%)

-

Base:

(2.0 equiv, anhydrous) -

Solvent: 1,4-Dioxane (anhydrous, degassed)[2]

Step-by-Step Methodology

-

Preparation of Glassware:

-

Oven-dry a 25 mL Schlenk tube or reaction vial containing a magnetic stir bar.

-

Cool under a stream of dry Nitrogen or Argon.

-

-

Reagent Addition (Glovebox or Schlenk Line):

-

Add

(23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol). -

Add 2,4-Diiodo-5-fluoroanisole (378 mg, 1.0 mmol).

-

Add

(652 mg, 2.0 mmol). -

Note: If using a liquid amine, add it after the solvent. If solid, add here.

-

-

Degassing & Solvation:

-

Seal the vessel with a septum.

-

Evacuate and backfill with Argon (3 cycles).

-

Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Inject Morpholine (96 µL, 1.1 mmol).

-

-

Reaction:

-

Place in a pre-heated oil bath at 80°C .

-

Stir vigorously (800 rpm) for 12–16 hours.

-

Monitoring: Check via HPLC or GC-MS at 2 hours and 12 hours. Look for the disappearance of starting material (SM) and the ratio of Mono:Bis product.

-

-

Workup:

Optimization & Troubleshooting Guide